Comparative Basicity (pKa) of 3,4-Difluoropyridine and Its Isomers
The basicity of fluoropyridines is a critical parameter influencing their reactivity and salt formation. While a precise experimental pKa for 3,4-difluoropyridine is not readily available in primary literature, a comparison of predicted values for the other difluorinated isomers demonstrates a clear trend based on substitution pattern. This provides a class-level inference that 3,4-difluoropyridine's basicity will be distinct from, and not interchangeable with, its isomers [1].
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | Not explicitly reported in primary literature; expected to be intermediate between other isomers. |
| Comparator Or Baseline | 2,3-Difluoropyridine: Predicted pKa = -2.85 ± 0.10; 2,4-Difluoropyridine: Predicted pKa = -1.55 ± 0.10 |
| Quantified Difference | The predicted pKa values differ by approximately 1.3 units between these two isomers, indicating a significant change in basicity with fluorine position. |
| Conditions | Predicted values (ACD/Labs) in aqueous solution. |
Why This Matters
The pKa value directly impacts solubility, formulation, and the compound's ability to act as a ligand or base in synthetic transformations, making isomer selection crucial for process chemistry.
- [1] Kim H, Park SM, Kwon CH. Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine. Phys Chem Chem Phys. 2025 Mar 6;27(10):5296-5304. doi: 10.1039/d5cp00268k. View Source
